molecular formula C14H13NO6S B1512493 (E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid CAS No. 885273-55-2

(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid

Cat. No.: B1512493
CAS No.: 885273-55-2
M. Wt: 323.32 g/mol
InChI Key: JNOOQXUWKBZMSG-UHFFFAOYSA-N
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Description

(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a methanesulfonyl group and a carboxy-vinyl group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, where the indole compound reacts with methanesulfonyl chloride in the presence of a base such as pyridine.

    Vinylation and Carboxylation: The vinyl group can be introduced through a Heck reaction, where the indole compound reacts with a vinyl halide in the presence of a palladium catalyst. The carboxyl group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxyl or vinyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methanesulfonyl group.

Scientific Research Applications

(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methanesulfonyl group and carboxy-vinyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-carboxy-vinyl)-5-methoxy-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of a methanesulfonyl group.

    Methyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate: Similar structure but with a chloro group instead of a methanesulfonyl group.

    Methyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate: Similar structure but with a nitro group instead of a methanesulfonyl group.

Uniqueness

(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-21-14(18)13-9(4-6-12(16)17)10-7-8(22(2,19)20)3-5-11(10)15-13/h3-7,15H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOOQXUWKBZMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696355
Record name 3-[5-(Methanesulfonyl)-2-(methoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-55-2
Record name 3-[5-(Methanesulfonyl)-2-(methoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid
Reactant of Route 2
(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid
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(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid
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(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid
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(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid
Reactant of Route 6
(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid

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